molecular formula C17H18N4OS B279303 3-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

3-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

Cat. No. B279303
M. Wt: 326.4 g/mol
InChI Key: SIDAFGAYVANFJU-UHFFFAOYSA-N
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Description

3-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPTP and has been extensively studied for its unique properties and mechanism of action.

Mechanism of Action

BPTP acts as an ATP-competitive inhibitor of protein kinases. It binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups from ATP to protein substrates. This results in the inhibition of kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
BPTP has been shown to exhibit potent antiproliferative activity against several cancer cell lines, including prostate, breast, and colon cancer cells. BPTP has also been shown to exhibit antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. BPTP has been shown to exhibit minimal toxicity in vitro, making it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTP is its potent inhibitory activity against several protein kinases, including the oncogenic kinase PIM1. This makes BPTP a potential candidate for the development of anticancer drugs. However, one of the limitations of BPTP is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of BPTP. One of the main areas of focus could be the development of BPTP-based anticancer drugs. Another potential area of focus could be the development of BPTP-based antifungal drugs. Additionally, further studies could be conducted to investigate the mechanism of action of BPTP and its potential applications in other fields, such as chemical biology.

Synthesis Methods

The synthesis of BPTP involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form 3-(4-pyridinyl)-1,2,4-triazole-5-thiol. This intermediate is then reacted with benzyl bromide to form 3-(benzylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazole. Finally, this compound is reacted with 1-chloropropan-2-ol to form 3-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol (BPTP).

Scientific Research Applications

BPTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. BPTP has been shown to exhibit potent inhibitory activity against several protein kinases, including the oncogenic kinase PIM1. This makes BPTP a potential candidate for the development of anticancer drugs. BPTP has also been shown to exhibit antifungal activity, making it a potential candidate for the development of antifungal drugs.

properties

Product Name

3-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-(3-benzylsulfanyl-5-pyridin-4-yl-1,2,4-triazol-4-yl)propan-1-ol

InChI

InChI=1S/C17H18N4OS/c22-12-4-11-21-16(15-7-9-18-10-8-15)19-20-17(21)23-13-14-5-2-1-3-6-14/h1-3,5-10,22H,4,11-13H2

InChI Key

SIDAFGAYVANFJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CC=NC=C3

Origin of Product

United States

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